molecular formula C10H17F2NO4 B6235451 (2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid CAS No. 1218921-57-3

(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid

Cat. No.: B6235451
CAS No.: 1218921-57-3
M. Wt: 253.24 g/mol
InChI Key: FONPOKVADVHMTQ-LURJTMIESA-N
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Description

(2S)-2-{[(tert-Butoxy)carbonyl]amino}-5,5-difluoropentanoic acid is a fluorinated amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group at the second carbon (C2) and two fluorine atoms at the fifth carbon (C5) of the pentanoic acid backbone. Its molecular formula is C₁₀H₁₆F₂NO₄, with a molecular weight of 252.23 g/mol (calculated).

The Boc group enhances stability during synthetic processes, while the difluoro substitution at C5 introduces steric and electronic effects that modulate solubility, reactivity, and interactions with biological targets.

Properties

CAS No.

1218921-57-3

Molecular Formula

C10H17F2NO4

Molecular Weight

253.24 g/mol

IUPAC Name

(2S)-5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C10H17F2NO4/c1-10(2,3)17-9(16)13-6(8(14)15)4-5-7(11)12/h6-7H,4-5H2,1-3H3,(H,13,16)(H,14,15)/t6-/m0/s1

InChI Key

FONPOKVADVHMTQ-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(F)F)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of fluorine atoms. One common method includes the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiols can be used for nucleophilic substitution.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.

    Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.

    Oxidized or Reduced Products: The specific products depend on the nature of the oxidation or reduction reaction.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : (2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid
  • Molecular Formula : C12H18F2N2O4
  • Molecular Weight : 302.28 g/mol
  • CAS Number : 205445-52-9

This compound features a difluoropentanoic acid backbone with a tert-butoxycarbonyl (Boc) protecting group on the amine, which is crucial for its reactivity and stability in various chemical reactions.

Synthesis of Peptides

One of the primary applications of this compound is in the synthesis of peptides. The Boc group allows for selective protection of the amine during peptide coupling reactions, facilitating the formation of complex peptide structures. This is particularly useful in synthesizing peptides that have therapeutic potential or are used as research tools.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

Protecting GroupStabilityEase of RemovalCommon Applications
BocHighAcidic conditionsPeptide synthesis
FmocModerateBasic conditionsSolid-phase synthesis
ZModerateMild acidGeneral peptide synthesis

Drug Development

The compound has been explored for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for developing drugs targeting specific biological pathways. For instance, the incorporation of difluoro groups can enhance the bioactivity and selectivity of drug candidates.

Case Study: Anticancer Activity

Research has indicated that compounds with difluoro substituents can exhibit enhanced activity against certain cancer cell lines. For example, derivatives of this compound have been tested for their ability to inhibit tumor growth in vitro.

Biochemical Research

In biochemical research, this compound serves as a building block for studying enzyme-substrate interactions and protein folding. Its unique fluorinated structure allows researchers to utilize NMR spectroscopy and other analytical techniques to gain insights into molecular dynamics.

Agricultural Chemistry

There is emerging interest in using fluorinated compounds in agricultural chemistry due to their potential as herbicides or pesticides. The unique properties imparted by fluorine can enhance the efficacy and environmental stability of agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid involves its interaction with specific molecular targets. The presence of the Boc protecting group and fluorine atoms can influence the compound’s reactivity and binding affinity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Biological Activity

(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid is a synthetic amino acid derivative that has garnered attention in biochemical research due to its potential applications in pharmaceuticals and biochemistry. This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during reactions.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H18F2N2O4
  • Molecular Weight : 270.27 g/mol

The presence of the difluoro group enhances the lipophilicity and biological activity of the compound, making it a subject of interest in drug design.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its role as a potential therapeutic agent and its interactions with biological systems.

Research indicates that compounds with similar structures may interact with specific receptors or enzymes, influencing cellular signaling pathways. The difluoro substitution may enhance binding affinity to target proteins, potentially leading to increased efficacy as an agonist or antagonist in biochemical pathways.

1. Structure-Activity Relationship (SAR) Studies

A study highlighted the importance of structural modifications in amino acid derivatives for enhancing biological activity. The incorporation of difluoro groups was shown to significantly affect the pharmacodynamics of related compounds, suggesting that this compound might exhibit improved activity compared to non-fluorinated analogs .

2. Immunological Applications

In immunology research, derivatives of amino acids have been explored as vaccine adjuvants. For instance, compounds similar to this compound have been evaluated for their ability to modulate immune responses via Toll-like receptor (TLR) activation. These studies indicate that such compounds can enhance Th1 or Th2 responses depending on their structural characteristics .

3. Enzyme Inhibition Studies

Another area of investigation includes the inhibition of specific enzymes involved in metabolic pathways. Preliminary data suggest that this compound may inhibit certain proteases or kinases, thereby affecting cellular proliferation and apoptosis .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Receptor BindingEnhanced binding affinity due to fluorination ,
Immune ModulationPotential adjuvant properties
Enzyme InhibitionInhibition of specific proteases

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituents, stereochemistry, chain length, and functional groups.

Fluorinated Pentanoic Acid Derivatives
Compound Name CAS Number Substituents Stereochemistry Chain Length Molecular Weight Key Differences
(2S)-2-{[(tert-Butoxy)carbonyl]amino}-5,5-difluoropentanoic acid - C5: 5,5-difluoro (2S) Pentanoic 252.23 Baseline compound
(S)-2-((tert-Butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid 453556-65-5 C5: 5,5,5-trifluoro (2S) Pentanoic 271.23 Additional fluorine atom increases electronegativity and lipophilicity
(2R)-2-{[(tert-Butoxy)carbonyl]amino}-5,5-difluoropentanoic acid - C5: 5,5-difluoro (2R) Pentanoic 252.23 Enantiomeric form may alter biological activity or synthetic utility

Key Findings :

  • Trifluoro vs. Difluoro Substitution : The trifluoro analog (CAS: 453556-65-5) exhibits higher molecular weight (271.23 vs. 252.23) and enhanced electronegativity, which could reduce solubility in aqueous media but improve stability against metabolic oxidation .
  • Stereochemistry : The (2R) enantiomer () may exhibit divergent binding properties in chiral environments, such as enzyme active sites, compared to the (2S) configuration .
Extended-Chain and Heterocyclic Analogs
Compound Name CAS Number Substituents Stereochemistry Chain Length Molecular Weight Key Differences
(2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic acid - C6: 6,6,6-trifluoro; C2/C5: amino (2R,5R) Hexanoic - Extended chain length and additional amino groups enable diverse conjugation or crosslinking applications
(S)-2-((tert-Butoxycarbonyl)amino)-5-(4-(trifluoromethyl)phenyl)pent-4-enoic acid 1234692-79-5 C5: 4-(trifluoromethyl)phenyl (2S) Pentanoic - Aromatic substituent introduces steric bulk and π-π stacking potential
(S)-2-((tert-Butoxycarbonyl)amino)-5-(furan-2-yl)pent-4-enoic acid - C5: furan-2-yl (2S) Pentanoic - Heterocyclic group may enhance solubility or enable metal coordination

Key Findings :

  • Hexanoic vs. Pentanoic Chains: Extended-chain analogs (e.g., hexanoic acid derivatives) offer additional functionalization sites but may reduce membrane permeability due to increased hydrophobicity .
  • Aromatic/Heterocyclic Substituents : Compounds with phenyl or furan groups () exhibit distinct electronic profiles, with trifluoromethylphenyl enhancing lipophilicity and furan enabling polar interactions .
Functional Group Variations
Compound Name CAS Number Substituents Stereochemistry Key Differences
(S)-2-((tert-Butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid - C5: ethoxy-oxo (2S) Ester group introduces hydrolytic instability but facilitates prodrug strategies
N5,N5-Dimethyl-N2-(tert-butoxycarbonyl)glutamine - C5: dimethylamino-oxo (2S) Amide/amine modifications alter polarity and hydrogen-bonding capacity

Key Findings :

  • Ester vs. Carboxylic Acid : Ethoxy-oxo substituents (e.g., 5-ethoxy-5-oxo) may improve cell permeability but require hydrolysis for activation .
  • Amide Functionalization: Dimethylamino groups () could enhance solubility or mimic natural amino acid side chains .

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